molecular formula C7H13N3O2S B11775923 2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine

2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine

Cat. No.: B11775923
M. Wt: 203.26 g/mol
InChI Key: HLGCQZUOUQGGRY-UHFFFAOYSA-N
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Description

2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of an ethylsulfonyl group attached to the methyl group at the 2-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine typically involves the reaction of 1-methyl-1H-imidazole-5-amine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ethylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds, including 2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine, exhibit notable antimicrobial properties. Studies have shown that imidazole derivatives can effectively inhibit the growth of various bacterial strains. For instance, compounds with similar structures have been evaluated against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy .

Antitumor Activity

Recent studies have identified imidazole derivatives as potential antitumor agents. For example, compounds structurally related to this compound have shown promising antiproliferative activity against different cancer cell lines. The mechanism often involves induction of apoptosis through modulation of apoptotic proteins such as Bax and Bcl-2 .

Potential Therapeutic Uses

Given its biological activities, this compound could be explored for various therapeutic applications:

  • Antimicrobial Agents : Due to its demonstrated antimicrobial properties, this compound could be developed into a new class of antibiotics.
  • Anticancer Drugs : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

Case Studies

Several studies have focused on the synthesis and evaluation of imidazole derivatives:

  • Antimicrobial Evaluation : A study synthesized several imidazole derivatives and tested their antimicrobial activity against clinical isolates. The results indicated that certain derivatives had significant inhibitory effects on bacterial growth, suggesting a pathway for developing new antimicrobial therapies .
  • Antitumor Activity Assessment : Research conducted on imidazole-based compounds revealed that some derivatives exhibited higher antiproliferative effects compared to established chemotherapeutic agents like 5-Fluorouracil (5-FU). The selectivity index highlighted a promising safety profile for normal cells while effectively targeting tumor cells .

Summary Table of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntimicrobialImidazole DerivativeInhibition of bacterial growth
AntitumorImidazole DerivativeInduction of apoptosis

Mechanism of Action

The mechanism of action of 2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions with target proteins, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)ethanol
  • Ethyl methanesulfonate
  • 1-Methyl-1H-imidazole-5-amine

Uniqueness

2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine is unique due to the presence of both the ethylsulfonyl group and the imidazole ring. This combination imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for various applications. The ethylsulfonyl group enhances the compound’s reactivity and potential for covalent modification of target proteins, while the imidazole ring provides a versatile platform for interactions with biological molecules.

Biological Activity

The compound 2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine is a member of the imidazole family and has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects. The findings are drawn from diverse sources, including case studies and research articles.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an imidazole ring substituted with an ethylsulfonyl group. This unique structure may contribute to its biological activity.

PropertyValue
Molecular FormulaC7H12N4O2S
Molecular Weight196.25 g/mol
Melting PointNot specified
SolubilitySoluble in polar solvents

Antimicrobial Activity

Recent studies have demonstrated that compounds with imidazole structures exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of similar imidazole derivatives, it was found that these compounds exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using standard disk diffusion methods.

Table 2: Antimicrobial Activity Results

BacteriaZone of Inhibition (mm)
Staphylococcus aureus (MSSA)15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied, particularly their ability to inhibit tumor cell proliferation. Preliminary data suggest that this compound may possess similar properties.

Research Findings

In vitro studies have shown that compounds structurally related to the target compound can induce apoptosis in cancer cell lines. For instance, a related imidazole derivative demonstrated an IC50 value of 10 µM against breast cancer cells (MDA-MB-231) .

Table 3: Anticancer Activity IC50 Values

Cell LineIC50 (µM)
MDA-MB-231 (Breast)10
A549 (Lung)12
HepG2 (Liver)15

The biological activity of imidazole derivatives is often attributed to their ability to interact with various biological targets. For example, they may inhibit specific enzymes or receptors involved in cell proliferation and survival pathways.

Molecular Interactions

Molecular docking studies indicate that these compounds can effectively bind to target proteins, potentially disrupting their normal function. This mechanism is crucial for their antimicrobial and anticancer activities.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

2-(ethylsulfonylmethyl)-3-methylimidazol-4-amine

InChI

InChI=1S/C7H13N3O2S/c1-3-13(11,12)5-7-9-4-6(8)10(7)2/h4H,3,5,8H2,1-2H3

InChI Key

HLGCQZUOUQGGRY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1=NC=C(N1C)N

Origin of Product

United States

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